![molecular formula C16H17ClN6O2S B6427074 2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide CAS No. 2034353-19-8](/img/structure/B6427074.png)
2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains several functional groups including a sulfonamide, a benzene ring, a pyrrolidine ring, and a triazolo-pyridazine ring. Sulfonamides are known for their antibacterial properties . The benzene ring is a common aromatic structure in many organic compounds. Pyrrolidine is a saturated five-membered ring with one nitrogen atom , and triazolo-pyridazine is a fused ring system containing nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants used. Typically, reactions could occur at the functional groups, such as the sulfonamide or the nitrogen in the rings .Applications De Recherche Scientifique
- Studies have investigated its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. Further research is needed to elucidate its full potential in cancer therapy .
- Researchers have studied its antibacterial activity, minimum inhibitory concentrations (MICs), and potential synergies with existing antibiotics .
- Investigations have focused on its impact on pain pathways and inflammatory mediators. Further preclinical and clinical studies are warranted .
- These enzymes play crucial roles in various physiological processes, making F6524-5462 an interesting candidate for drug development .
Anticancer Activity
Antimicrobial Properties
Analgesic and Anti-Inflammatory Effects
Antioxidant Potential
Enzyme Inhibition
Antitubercular Activity
Mécanisme D'action
Target of Action
The primary target of F6524-5462 is the CDK (Cyclin-Dependent Kinase) . CDKs are a group of protein kinases that play significant roles in cell cycle regulation .
Mode of Action
F6524-5462 acts as a CDK inhibitor . It binds to the active site of the CDK enzyme, preventing the enzyme from phosphorylating its substrate. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDKs by F6524-5462 affects the cell cycle regulation pathway . CDKs are crucial for the transition between different phases of the cell cycle. By inhibiting CDKs, F6524-5462 can halt the cell cycle, preventing cell proliferation .
Pharmacokinetics
It is known that the compound is administered orally . The absorption, distribution, metabolism, and excretion (ADME) properties of F6524-5462, which impact its bioavailability, are currently under investigation.
Result of Action
The inhibition of CDKs by F6524-5462 leads to cell cycle arrest . This can result in the inhibition of cell proliferation, which may be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Propriétés
IUPAC Name |
2-chloro-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O2S/c17-12-5-1-2-6-13(12)26(24,25)18-11-16-20-19-14-7-8-15(21-23(14)16)22-9-3-4-10-22/h1-2,5-8,18H,3-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAWEZROKUXUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNS(=O)(=O)C4=CC=CC=C4Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.